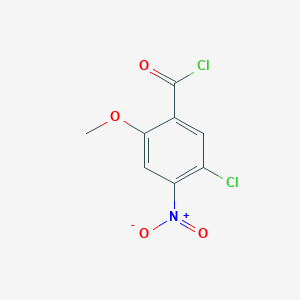
2-Cyclooctylaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclooctylaceticacid is an organic compound characterized by a cyclooctane ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclooctylaceticacid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acetic acid to the cyclooctene ring.
Industrial Production Methods: In an industrial setting, cyclooctyl acetic acid can be produced via the catalytic hydrogenation of cyclooctanone followed by carboxylation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to convert cyclooctanone to cyclooctanol, which is then carboxylated to yield cyclooctyl acetic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclooctylaceticacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctyl acetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclooctane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Cyclooctyl ethanol.
Substitution: Halogenated cyclooctyl acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclooctylaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclooctyl acetic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyclooctane ring provides a hydrophobic environment that can affect the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexyl acetic acid
- Cyclopentyl acetic acid
- Cyclononyl acetic acid
2-Cyclooctylaceticacid stands out due to its distinct ring size, which imparts unique steric and electronic effects, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-cyclooctylacetic acid |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,11,12) |
InChI-Schlüssel |
SFVSLWJGURQFMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B8586969.png)








![1-neopentyl-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B8587038.png)




